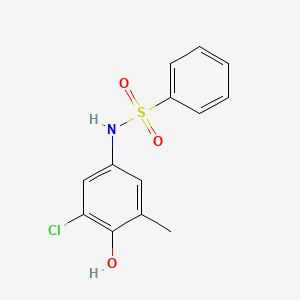

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide, also known as CHM-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CHM-1 belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CHM-1 has unique properties that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Aplicaciones Científicas De Investigación

Herbicide Selectivity and Metabolism

Benzenesulfonamide derivatives have been identified as key components in the selectivity of herbicides such as chlorsulfuron. The selectivity is attributed to the ability of certain crops to metabolize the herbicide into inactive products, a process that involves hydroxylation and conjugation with carbohydrate moieties. This metabolism pathway is crucial for the development of selective herbicides for agricultural applications, ensuring crop safety while effectively controlling weed populations (Sweetser, Schow, & Hutchison, 1982).

Anticancer and Enzyme Inhibition

Research on benzenesulfonamide derivatives has revealed their potential in the development of anticancer agents. For instance, certain compounds have demonstrated significant cytotoxic activities and selectivity, indicating their potential as lead compounds for novel anticancer therapies. This includes the inhibition of carbonic anhydrase (CA) enzymes, particularly hCA IX and XII, which are involved in cancer cell proliferation and survival. The selective inhibition of these enzymes by benzenesulfonamide derivatives suggests a promising approach for targeted cancer therapies (Gul et al., 2016).

Neurological and Cognitive Enhancements

Some benzenesulfonamide compounds have been identified as potent and selective antagonists of specific receptors, demonstrating cognitive enhancing properties in various animal models. For example, SB-399885 has been shown to improve cognitive functions in aged rats, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the effectiveness of PDT. The ability of these compounds to generate singlet oxygen upon light activation makes them promising candidates for non-invasive cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Progesterone Receptor Antagonists

Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the identification of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown promise in the treatment of diseases like uterine leiomyoma, endometriosis, and breast cancer, highlighting the therapeutic potential of benzenesulfonamide derivatives in modulating hormone receptors for various clinical applications (Yamada et al., 2016).

Propiedades

IUPAC Name |

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-9-7-10(8-12(14)13(9)16)15-19(17,18)11-5-3-2-4-6-11/h2-8,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOZNEYSBSEPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)